(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid
Overview
Description
(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of a hydroxyl group, a trifluorophenyl group, and a butanoic acid backbone. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid typically involves several steps. One common method starts with the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran to form ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate. This intermediate is then hydrolyzed using sodium hydroxide, followed by acidification with diluted hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of inexpensive and readily available raw materials, ensuring high yield and stable product quality. The reaction conditions are carefully controlled to avoid the generation of large amounts of waste and to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid, while reduction can produce 3-hydroxy-4-(2,4,5-trifluorophenyl)butanol.
Scientific Research Applications
(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid involves its interaction with specific molecular targets. In the case of its use as an intermediate in DPP-4 inhibitors, the compound undergoes further chemical modifications to produce active pharmaceutical ingredients that inhibit the DPP-4 enzyme. This inhibition helps regulate blood glucose levels by increasing insulin secretion and decreasing glucagon release .
Comparison with Similar Compounds
Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid: This compound is a key intermediate in the synthesis of sitagliptin, a DPP-4 inhibitor.
3-amino-4-(2,4,5-trifluorophenyl)butanoic acid: Another intermediate used in the synthesis of DPP-4 inhibitors.
Uniqueness
(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid is unique due to its specific stereochemistry and functional groups, which make it a versatile intermediate in various synthetic pathways. Its trifluorophenyl group imparts unique electronic properties, enhancing its reactivity and making it suitable for the synthesis of complex molecules.
Properties
IUPAC Name |
(3S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6,14H,1,3H2,(H,15,16)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFKHBXZZAXQOD-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@@H](CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652349 | |
Record name | (3S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868071-17-4 | |
Record name | (3S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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